4-(4-Methylphenylthio)benzophenone
Overview
Description
4-(4-Methylphenylthio)benzophenone, commonly known as MBT, is an organic compound belonging to the class of arylthioethers. It is a colorless, crystalline solid that is soluble in organic solvents. MBT is an important intermediate in the manufacture of pharmaceuticals, fragrances, and other organic compounds. It is also used as a reagent in the synthesis of other compounds.
Scientific Research Applications
Photochemistry and Photopolymerization
- 4-(4-Methylphenylthio)benzophenone demonstrates significant activity in photopolymerization processes, with a study highlighting its use in photoinitiation for curing multifunctional monomers (Allen et al., 1998).
- The photoinitiation activities of various substituted 4-(4-Methylphenylthio)benzophenones were investigated, revealing its effectiveness in real-time infrared (RTFTIR) and pencil hardness methods (Alten et al., 1997).
Applications in Materials Science
- A study on benzophenone-sensitized photo-degradation of polypropylene indicated the potential of benzophenone derivatives like this compound in the field of polymer stability and degradation (Kubota et al., 1990).
- The incorporation of benzophenone chromophoric groups onto cotton fabrics demonstrated antimicrobial properties and chemical detoxification functions, suggesting applications for benzophenone derivatives in textile enhancements (Hong & Sun, 2008).
Environmental Impact and Safety
- An investigation into the presence of benzophenones in environmental samples, including sediment and sewage sludge, pointed to the widespread use and potential environmental footprint of benzophenone derivatives (Zhang et al., 2011).
- Research on the percutaneous absorption of benzophenone derivatives in human skin highlighted the importance of understanding the human health implications of these compounds (Gonzalez et al., 2006).
Biochemical and Medical Research
- A study on the metabolism of benzophenone-3 in liver microsomes and its endocrine-disrupting activity underlined the significance of researching the biochemical pathways and health effects of benzophenone derivatives (Watanabe et al., 2015).
- The use of benzophenone derivatives in the roots of Ranunculus ternatus and their effects on Mycobacterium tuberculosis showed potential applications in medicinal chemistry (Deng et al., 2013).
Mechanism of Action
Target of Action
The primary target of 4-(4-Methylphenylthio)benzophenone is the photo-initiating process in UV-curing applications . The compound is used as a photoinitiator, which plays a crucial role in the photo-curing and photopolymerization processes .
Mode of Action
The compound’s mode of action is primarily through its interaction with UV light. It absorbs UV light and initiates a photochemical reaction . The photoinitiating properties of benzophenones are mainly attributed to the extent of π-conjugation and the amount of delocalization in the molecule . By understanding the interplay of conjugation, delocalization, and substituent effects, the photo-initiating properties of benzophenone derivatives can be fine-tuned for specific applications .
Biochemical Pathways
The compound affects the biochemical pathway of UV-curing and photopolymerization . Upon absorption of UV light, it undergoes a photochemical reaction that leads to the initiation of the polymerization process . This process is crucial in applications such as coatings, varnishes, adhesives, printing inks, and electronics .
Pharmacokinetics
This characteristic is important for its function as a photoinitiator, as it needs to be well-distributed in the medium (e.g., a coating or ink) where the UV-curing process takes place .
Result of Action
The result of the compound’s action is the initiation of a polymerization process upon exposure to UV light . This leads to the curing of materials such as coatings, varnishes, and inks . The compound’s action thus contributes to the formation of products with desirable properties such as high productivity, low energy consumption, and low solvent emissions .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as light and temperature. Its photoinitiating properties require the presence of UV light . Moreover, the compound has a melting point of 73-87°C and a boiling point of 477.77°C , indicating that it can remain stable under a wide range of temperatures. It should be stored in a dark place to prevent unnecessary photochemical reactions .
Safety and Hazards
Future Directions
Understanding the intricate interplay of conjugation, delocalization, and substituent effects allows for the precise customization of benzophenone derivatives to meet specific application requirements . This knowledge provides the foundation for designing novel initiators with tailored light absorption, excited state lifetimes, and reaction selectivities .
properties
IUPAC Name |
[4-(4-methylphenyl)sulfanylphenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16OS/c1-15-7-11-18(12-8-15)22-19-13-9-17(10-14-19)20(21)16-5-3-2-4-6-16/h2-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHQYYNDKZDVTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888614 | |
Record name | Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10888614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83846-85-9 | |
Record name | 4-Benzoyl-4′-methyldiphenyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83846-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (4-((4-methylphenyl)thio)phenyl)phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10888614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methylphenylthio)benzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 4-(4-Methylphenylthio)benzophenone detected in food?
A1: Research suggests that the presence of this compound in food is likely due to migration from printed paper/board packaging. A UK survey analyzed 350 foodstuffs packaged in printed paper/board and detected this compound in some samples. Analysis of the corresponding packaging materials confirmed the presence of this compound in most cases, supporting the migration hypothesis. []
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